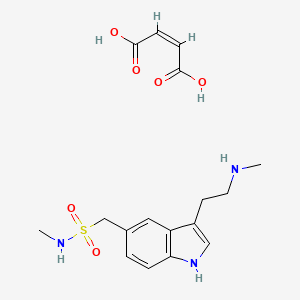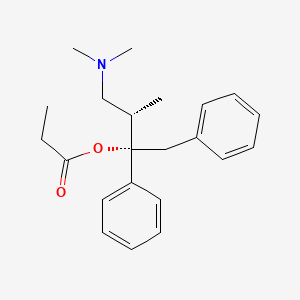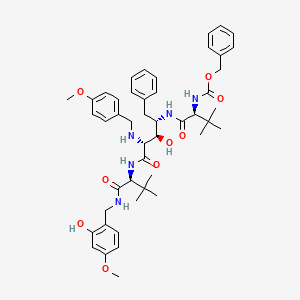
L-Valinamide, N4-(3-methyl-N-((phenylmethoxy)carbonyl)-L-valyl)-4-amino-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-5-phenyl-L-lyxonoyl-N-((2-hydroxy-4-methoxyphenyl)methyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valinamide, N4-(3-methyl-N-((phenylmethoxy)carbonyl)-L-valyl)-4-amino-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-5-phenyl-L-lyxonoyl-N-((2-hydroxy-4-methoxyphenyl)methyl)-3-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, N4-(3-methyl-N-((phenylmethoxy)carbonyl)-L-valyl)-4-amino-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-5-phenyl-L-lyxonoyl-N-((2-hydroxy-4-methoxyphenyl)methyl)-3-methyl- typically involves multi-step organic synthesis. The process may include:
Protection and Deprotection Steps: Protecting groups are used to shield reactive functional groups during intermediate steps.
Coupling Reactions: Peptide coupling reagents such as EDCI or DCC may be used to form amide bonds.
Purification: Techniques like chromatography are employed to purify the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves automated synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and methoxy groups.
Reduction: Reduction reactions can occur at the amide and carbonyl groups.
Substitution: Nucleophilic substitution reactions may take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: LiAlH4, NaBH4
Solvents: DMF, DMSO, THF
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and protein folding. Its multiple functional groups make it a versatile tool for biochemical assays.
Medicine
Potential medical applications include its use as a lead compound in drug discovery. Its structural complexity allows for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials. Its unique properties can be leveraged to develop new products with specific functionalities.
作用機序
The mechanism of action of L-Valinamide, N4-(3-methyl-N-((phenylmethoxy)carbonyl)-L-valyl)-4-amino-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-5-phenyl-L-lyxonoyl-N-((2-hydroxy-4-methoxyphenyl)methyl)-3-methyl- involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to active sites and modulate biological pathways.
類似化合物との比較
Similar Compounds
L-Valinamide Derivatives: Compounds with similar structures but different substituents.
Peptide Analogs: Molecules that mimic the structure and function of peptides.
Uniqueness
What sets this compound apart is its intricate structure, which includes multiple chiral centers and functional groups. This complexity allows for a wide range of chemical reactions and biological interactions, making it a valuable tool in scientific research.
特性
CAS番号 |
169305-68-4 |
|---|---|
分子式 |
C47H61N5O9 |
分子量 |
840.0 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C47H61N5O9/c1-46(2,3)40(43(56)49-28-33-21-24-35(60-8)26-37(33)53)51-42(55)38(48-27-31-19-22-34(59-7)23-20-31)39(54)36(25-30-15-11-9-12-16-30)50-44(57)41(47(4,5)6)52-45(58)61-29-32-17-13-10-14-18-32/h9-24,26,36,38-41,48,53-54H,25,27-29H2,1-8H3,(H,49,56)(H,50,57)(H,51,55)(H,52,58)/t36-,38+,39+,40+,41+/m0/s1 |
InChIキー |
PGMMKCARJZOKQO-CKUGIDDRSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)NCC1=C(C=C(C=C1)OC)O)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
正規SMILES |
CC(C)(C)C(C(=O)NCC1=C(C=C(C=C1)OC)O)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


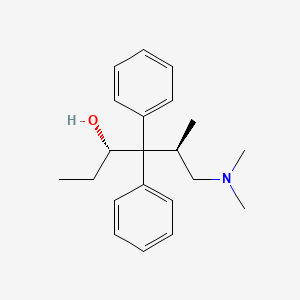


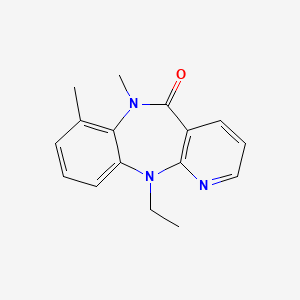
![[(4-Ethylphenyl)amino]carbonylphosphonic acid](/img/structure/B12784457.png)
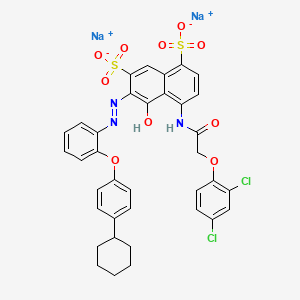
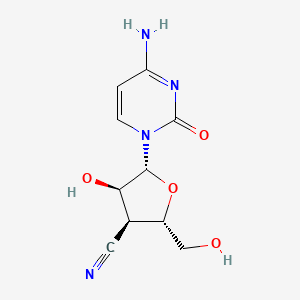
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)
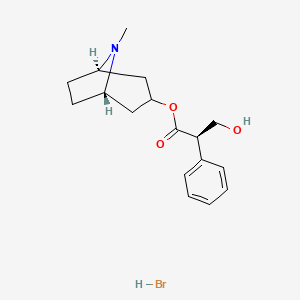
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
